An In-Depth Technical Guide to 2,3-Dibromo-6,7-dimethoxynaphthalene
An In-Depth Technical Guide to 2,3-Dibromo-6,7-dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.[1][2] The inherent aromaticity and planarity of the naphthalene core allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] This guide focuses on a specific, yet sparsely documented, member of this family: 2,3-Dibromo-6,7-dimethoxynaphthalene (CAS 1710345-52-0).
The presence of methoxy groups on the naphthalene ring is a common feature in many biologically active molecules, often enhancing their pharmacological profiles.[5] Similarly, the introduction of bromine atoms can significantly modulate a compound's activity, lipophilicity, and metabolic stability.[6] The unique combination of these functionalities in 2,3-Dibromo-6,7-dimethoxynaphthalene suggests a molecule of considerable interest for further investigation in drug discovery and materials science.
This technical guide provides a comprehensive overview of the known and predicted properties of 2,3-Dibromo-6,7-dimethoxynaphthalene. In the absence of extensive direct experimental data for this specific compound, this document synthesizes information from related structures and established chemical principles to offer a robust framework for researchers. We will delve into a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological and pharmacological profile.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for 2,3-Dibromo-6,7-dimethoxynaphthalene, the following table summarizes its known and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 1710345-52-0 | |
| Molecular Formula | C₁₂H₁₀Br₂O₂ | |
| Molecular Weight | 346.01 g/mol | |
| Appearance | Solid (predicted) | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | [7] |
| LogP | Not Available | - |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The aromatic protons on the naphthalene core will likely appear as singlets or doublets in the downfield region (typically δ 7.0-8.0 ppm). The two methoxy groups will each give a sharp singlet in the upfield region (typically δ 3.8-4.0 ppm).
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¹³C NMR: The carbon NMR spectrum will show signals for the ten aromatic carbons of the naphthalene core and two signals for the methoxy group carbons. The carbons attached to bromine will be significantly shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups. The C-Br stretching vibrations will appear in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (346.01 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion peak and bromine-containing fragments.
Proposed Synthesis
There is no explicitly published synthetic protocol for 2,3-Dibromo-6,7-dimethoxynaphthalene. However, based on established methodologies for the synthesis of related naphthalene derivatives, a plausible synthetic route can be proposed. The logical precursor for this synthesis is 6,7-dimethoxynaphthalene, which can be prepared from commercially available 2,7-dihydroxynaphthalene.
Part 1: Synthesis of 6,7-Dimethoxynaphthalene
This synthesis involves the methylation of 2,7-dihydroxynaphthalene.
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Reaction: 2,7-Dihydroxynaphthalene to 2,7-Dimethoxynaphthalene
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Reagents and Conditions: 2,7-dihydroxynaphthalene, dimethyl sulfate (DMS) or methyl iodide, a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), and a suitable solvent like acetone or methanol. The reaction is typically carried out at reflux temperature.[8]
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Part 2: Bromination of 6,7-Dimethoxynaphthalene
The second step involves the electrophilic bromination of the synthesized 6,7-dimethoxynaphthalene. The methoxy groups are activating and ortho-, para-directing. Therefore, bromination is expected to occur at the positions ortho and para to the methoxy groups. To achieve the desired 2,3-dibromo substitution, careful control of reaction conditions is crucial.
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Reaction: 6,7-Dimethoxynaphthalene to 2,3-Dibromo-6,7-dimethoxynaphthalene
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Reagents and Conditions: 6,7-dimethoxynaphthalene and a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction can be carried out in a suitable solvent like dichloromethane (CH₂Cl₂) or acetic acid. The use of a Lewis acid catalyst like ferric bromide (FeBr₃) may be necessary to promote dibromination.[9] The reaction temperature will likely need to be controlled to avoid over-bromination or side reactions.
-
Work-up and Purification: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product is then extracted into an organic solvent, washed, dried, and concentrated. Purification of the final product can be achieved by column chromatography on silica gel.
Caption: Proposed two-step synthesis of 2,3-Dibromo-6,7-dimethoxynaphthalene.
Biological and Pharmacological Profile: A Landscape of Potential
While no specific biological activities have been reported for 2,3-Dibromo-6,7-dimethoxynaphthalene, the structural motifs present in the molecule—the naphthalene core and dimethoxy substituents—are found in numerous compounds with significant pharmacological properties. This suggests that the target compound could be a promising candidate for various therapeutic applications.
Anticancer Potential
The naphthalene scaffold is a well-established pharmacophore in anticancer drug design.[3][5] Naphthalene derivatives have been shown to exert their cytotoxic effects through various mechanisms, including DNA intercalation and inhibition of key enzymes involved in cancer cell proliferation.[10] Furthermore, dimethoxy-substituted aromatic compounds have also demonstrated potent anticancer activities. For instance, certain dimethoxynaphthalene derivatives have been investigated as inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer development.[5] The combination of the naphthalene core with dimethoxy groups in 2,3-Dibromo-6,7-dimethoxynaphthalene makes it a compelling candidate for screening against various cancer cell lines.
Caption: Potential anticancer mechanisms of action for 2,3-Dibromo-6,7-dimethoxynaphthalene.
Antimicrobial Activity
Naphthalene derivatives have a long history of use as antimicrobial agents.[1][11] The lipophilic nature of the naphthalene ring allows these compounds to penetrate microbial cell membranes, leading to disruption of cellular processes and cell death.[12] The presence of bromine atoms can further enhance the antimicrobial potency of aromatic compounds. Therefore, 2,3-Dibromo-6,7-dimethoxynaphthalene warrants investigation for its potential antibacterial and antifungal activities, particularly against drug-resistant strains.
Safety and Handling
Based on the available safety data for similar compounds, 2,3-Dibromo-6,7-dimethoxynaphthalene should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
2,3-Dibromo-6,7-dimethoxynaphthalene is a structurally intriguing molecule with the potential for significant biological activity. While experimental data for this specific compound is currently limited, this guide provides a comprehensive overview based on the known chemistry and pharmacology of related naphthalene derivatives. The proposed synthetic route offers a starting point for its preparation, and the predicted spectroscopic properties will aid in its characterization.
Future research should focus on the successful synthesis and purification of 2,3-Dibromo-6,7-dimethoxynaphthalene, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, comprehensive screening for its biological activities, particularly its anticancer and antimicrobial potential, is highly recommended. Such studies will be crucial in unlocking the therapeutic promise of this unique naphthalene derivative.
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